molecular formula C7H8N4O4S B601287 Thiazolylacetyl glycine oxime CAS No. 178949-03-6

Thiazolylacetyl glycine oxime

Cat. No.: B601287
CAS No.: 178949-03-6
M. Wt: 244.23 g/mol
InChI Key: JFHNSSMBYZTXNM-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolylacetyl glycine oxime, also known as Cefdinir this compound Impurity (USP), is a novel compound used in the synthesis of Cefdinir . Cefdinir is a third-generation Cephalosporin antibiotic for oral administration and has a broad antibacterial spectrum over gram-positive and gram-negative bacteria .


Synthesis Analysis

Oxime esters, such as this compound, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Molecular Structure Analysis

The molecular formula of this compound is C7H8N4O4S . Its molecular weight is 244.22800 .


Chemical Reactions Analysis

Oximes, like this compound, are renowned for their widespread applications as OP antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .

Scientific Research Applications

  • Antibacterial Activity : A study synthesized a small library of compounds with an oxa(thia)zole scaffold, including structures derived from protected glycine, showing preliminary antibacterial activity against Staphylococcus aureus (Sanz-Cervera et al., 2009).

  • Thiamin Biosynthesis : Research on ThiO, a glycine oxidase from Bacillus subtilis, revealed its essential role in thiazole biosynthesis for thiamin pyrophosphate, highlighting the importance of glycine in this process (Settembre et al., 2003).

  • Enzyme Properties : A study characterized glycine oxidase from Pseudomonas putida, which is involved in thiamin biosynthesis, noting its unique preference for glycine as a substrate (Equar et al., 2015).

  • Natural Product Biosynthesis : Research on peptide processing from a Bacillus sp. cyclodehydratase examined enzymatic promiscuity and substrate flexibility, important for understanding the biosynthesis of natural products like thiazoles (Melby et al., 2012).

  • Neurochemistry : A study on d-amino acid oxidase activity in mammalian central nervous system tissues found glycine to be a substrate, relevant for understanding neurotransmission and metabolic pathways (Marchi & Johnston, 1969).

  • Biocompatible Hydrogels : Oxime Click chemistry was used to create hydrogels supporting cell adhesion, where glycine played a key role, demonstrating applications in biocompatible materials (Grover et al., 2012).

  • Nutritional and Health Implications : Glycine is crucial in mammalian metabolism, with implications for treating diseases and improving health, as evidenced in several studies on its biosynthesis, degradation, and physiological roles (Wu et al., 2004; Wang et al., 2013).

  • Plant Stress Resistance : Research into the roles of glycine betaine in improving plant abiotic stress resistance highlighted glycine's importance in plant osmotolerance and stress response mechanisms (Ashraf & Foolad, 2007).

  • Synthesis of Oxazoles and Thiazoles : A study presented methods for synthesizing oxazoles and thiazoles using stabilized thioimidates derived from glycine, indicating its utility in organic synthesis (Yokoyama, 1994).

Safety and Hazards

When handling Thiazolylacetyl glycine oxime, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Isoxazoles, like Thiazolylacetyl glycine oxime, form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Thiazolylacetyl glycine oxime involves the condensation of Thiazolylacetic acid with hydroxylamine hydrochloride followed by the addition of glycine. The resulting compound is then oxidized to form Thiazolylacetyl glycine oxime.", "Starting Materials": [ "Thiazolylacetic acid", "Hydroxylamine hydrochloride", "Glycine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Thiazolylacetic acid is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form Thiazolylacetic acid hydroxamic acid.", "Glycine is then added to the reaction mixture and the resulting compound is stirred for several hours.", "The mixture is then filtered and the solid product is washed with water and dried.", "The resulting compound is then oxidized with hydrogen peroxide to form Thiazolylacetyl glycine oxime.", "The product is purified by recrystallization from a suitable solvent." ] }

CAS No.

178949-03-6

Molecular Formula

C7H8N4O4S

Molecular Weight

244.23 g/mol

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid

InChI

InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+

InChI Key

JFHNSSMBYZTXNM-VZUCSPMQSA-N

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O

SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Z)-N-[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine;  N-[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]glycine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.